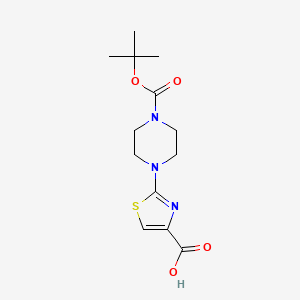

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.38 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl piperazine with thiazole-4-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenated solvents like chloroform or dichloromethane with a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole can inhibit bacterial growth by disrupting cellular functions, making them potential candidates for antibiotic development .

1.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific pathways involved in cell death . This compound's ability to target cancer cells while sparing normal cells makes it a promising lead for further development.

Neuropharmacology

2.1 Central Nervous System Effects

The piperazine ring in this compound is known for its psychoactive properties. Research has indicated that derivatives of piperazine can act as anxiolytics or antidepressants. A case study demonstrated that this compound exhibited anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders .

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One method includes the use of benzotriazol-1-ol and N,N-dimethylformamide as solvents, yielding a high purity product with significant yields .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Benzotriazol reaction | 66% | DMF, room temperature, 15 hours |

Material Science Applications

4.1 Polymer Chemistry

The compound's unique functional groups allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets.

Actividad Biológica

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid (CAS No. 668484-45-5) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19N3O4S

- Molecular Weight : 313.37 g/mol

- IUPAC Name : 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylic acid

- PubChem CID : 59496772

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. The following sections detail its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . For instance, derivatives of thiazole have shown significant activity against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

These findings suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties. A study demonstrated that thiazole derivatives can effectively reduce oxidative stress markers and inflammatory cytokines in diabetic models.

Case Study : In a rodent model of Type 2 Diabetes Mellitus (T2DM), administration of thiazole derivatives resulted in:

- Significant reduction in serum glucose levels.

- Decreased levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).

- Restoration of antioxidant enzyme levels such as glutathione (GSH) and superoxide dismutase (SOD).

Histopathological examinations further supported these findings, showing restored morphology of pancreatic islets after treatment with thiazole derivatives .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Enzymatic Pathways : Thiazole compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Scavenging Free Radicals : The antioxidant activity is likely due to the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.

- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory signaling pathways, reducing cytokine production.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)16-6-4-15(5-7-16)11-14-9(8-21-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSFMUBALWPCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.